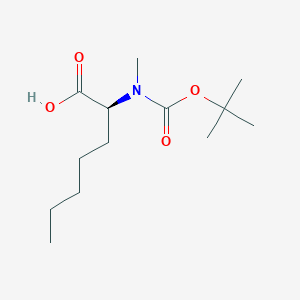

Boc-MeAhp(2)-OH

Description

Properties

IUPAC Name |

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-6-7-8-9-10(11(15)16)14(5)12(17)18-13(2,3)4/h10H,6-9H2,1-5H3,(H,15,16)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWSQPBKRHWTEX-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-MeAhp(2)-OH typically involves the protection of the amino group of 2-amino-2-methyl-3-hydroxypropanoic acid with a Boc group. The reaction is usually carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction conditions often involve dissolving the amino acid in an organic solvent like dichloromethane, followed by the addition of Boc2O and the base. The reaction mixture is stirred at room temperature until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of Boc-MeAhp(2)-OH follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction progress is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Boc-MeAhp(2)-OH undergoes various chemical reactions, including:

Deprotection: The removal of the Boc protecting group using strong acids like trifluoroacetic acid.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Substitution Reactions: Reactions involving the substitution of functional groups on the molecule.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane.

Coupling Reagents: DCC or EDC in the presence of a base like N-methylmorpholine.

Solvents: Dichloromethane, dimethylformamide.

Major Products Formed

Deprotection: The major product is 2-amino-2-methyl-3-hydroxypropanoic acid.

Coupling Reactions: The major products are peptides or peptide derivatives.

Scientific Research Applications

Boc-MeAhp(2)-OH is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in the synthesis of peptides and other complex molecules.

Biology: In the study of protein structure and function through peptide synthesis.

Medicine: In the development of peptide-based drugs and therapeutic agents.

Industry: In the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Boc-MeAhp(2)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Boc group is removed under acidic conditions, revealing the free amino group for further reactions or biological activity.

Comparison with Similar Compounds

Structural and Molecular Properties

*Note: Boc-MeAhp(2)-OH's molecular formula is inferred based on analogs.

Key Observations :

- Steric Effects : Boc-N-Me-Ala-OH incorporates N-methylation, reducing nucleophilicity and steric hindrance during peptide coupling . Boc-MeAhp(2)-OH’s cyclic structure may impose additional conformational rigidity compared to linear analogs.

- Chirality : Boc-D-Val-OH’s D-configuration contrasts with the L-forms of Boc-Phe-OH and Boc-N-Me-Ala-OH, impacting biological activity and enzyme recognition .

- Hydrophobicity : Boc-Phe-OH’s phenyl group enhances hydrophobicity, whereas Boc-MeAhp(2)-OH’s cyclic methylated structure may offer intermediate polarity.

Solubility and Stability

- Boc-Phe-OH : Soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water due to its aromatic side chain .

- Boc-D-Val-OH: Moderate solubility in aqueous acetic acid (1%), typical for branched aliphatic Boc-amino acids .

- Boc-N-Me-Ala-OH : High solubility in water or dilute acetic acid, attributed to its small side chain and N-methylation .

- Boc-MeAhp(2)-OH : Predicted to exhibit solubility similar to Boc-N-Me-Ala-OH but may require optimization due to cyclic constraints.

Biological Activity

Boc-MeAhp(2)-OH, or N-Boc-2-amino-3-methyl-1-hydroxypropan-1-ol, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Boc-MeAhp(2)-OH has the molecular formula and is characterized by a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid derivative. The structure is significant as it influences the compound's solubility, stability, and interaction with biological targets.

Biological Activities

The biological activity of Boc-MeAhp(2)-OH can be summarized in several key areas:

- Antimicrobial Activity : Studies have shown that Boc-MeAhp(2)-OH exhibits antimicrobial properties against various bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.

- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which helps in mitigating oxidative stress in biological systems. This property is particularly important for protecting cells from damage caused by free radicals.

- Neuroprotective Effects : Preliminary research indicates that Boc-MeAhp(2)-OH may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The mechanism appears to involve the modulation of neuroinflammatory pathways.

The mechanisms through which Boc-MeAhp(2)-OH exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Inhibition of Enzymatic Activity : Boc-MeAhp(2)-OH may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Modulation of Signaling Pathways : The compound may interact with various signaling pathways within cells, influencing processes such as apoptosis and cell proliferation.

Table 1: Summary of Biological Activities and Findings

Case Study: Neuroprotective Effects

A recent study focused on the neuroprotective effects of Boc-MeAhp(2)-OH in vitro using neuronal cell lines exposed to oxidative stress. The results indicated that treatment with Boc-MeAhp(2)-OH significantly reduced markers of apoptosis and inflammation compared to untreated controls. This suggests a promising avenue for further research into its application in neurodegenerative diseases such as Alzheimer's.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.